REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([N+]([O-])=O)[C:3]=1[Cl:12].S(=O)(=O)(O)[OH:14].S(O)(O)(=O)=O.ClC1C=C(Cl)C(Cl)=CC=1N.N([O-])=O.[Na+]>C(O)(C)C.[Pt].O>[Cl:8][C:5]1[CH:4]=[C:3]([Cl:12])[C:2]([Cl:1])=[CH:7][C:6]=1[OH:14] |f:2.3,4.5|
|
Name
|
|
Quantity
|
226.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
226 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1125 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
to remove the isopropanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
ADDITION
|
Details
|
were added over a 15 minute period
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a maximum temperature of +5° C
|
Type
|
FILTRATION
|
Details
|
After 30 minutes of agitation the reaction mixture was filtered
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove an insoluble impurity
|
Type
|
ADDITION
|
Details
|
The resulting 2,4,5-trichlorobenzenediazonium sulfate solution was then added cold (0°±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water
|
Type
|
CUSTOM
|
Details
|
As the product is formed
|
Type
|
CUSTOM
|
Details
|
it is removed from the zone of reaction by steam distillation
|
Type
|
EXTRACTION
|
Details
|
The product in the steam distillate is extracted with two 300 ml aliquots of methylene chloride
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.62 mol | |
AMOUNT: MASS | 123 g | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |